{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Description
This compound features a pyridine-3-carboxylate core esterified to a carbamoylmethyl group. The carbamoyl moiety is attached to a 3-(dimethylsulfamoyl)phenyl ring, while the pyridine ring bears a methylsulfanyl substituent at position 2. This structure combines sulfonamide and thioether functionalities, which are common in bioactive molecules. The compound is cataloged as a chemical building block, indicating its utility in medicinal chemistry or materials science .
Properties
Molecular Formula |
C17H19N3O5S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O5S2/c1-20(2)27(23,24)13-7-4-6-12(10-13)19-15(21)11-25-17(22)14-8-5-9-18-16(14)26-3/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
BXMUIXGWDILHNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(N,N-Dimethylsulfamoyl)phenylamine and 2-(methylthio)nicotinic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
- Structural Features : Differs in the biphenyl backbone and halogenation (Cl, F) on the pyridine ring. The carbamoyl group is diethyl rather than dimethylsulfamoyl.
- Crystallography: Exhibits non-planar geometry with C-H···O interactions and short Cl···F/Cl contacts, suggesting enhanced solid-state stability compared to the target compound .
B. N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Structural Features : Replaces the pyridine carboxylate with a sulfonamide group. Includes a trimethylpyrazole substituent and dichlorophenyl carbamoyl group.
- Spectroscopy : IR shows strong SO₂ absorption (1169 cm⁻¹), while NMR confirms aromatic and methyl group environments .
C. European Patent EP 4 374 877 A2 Compounds
- Structural Features : Complex spiro-diazaspiro core with trifluoromethyl and carbamoyl groups. These compounds are significantly larger and more rigid than the target, likely influencing binding specificity in pharmaceutical applications .
D. [2-[[3-(Dimethylsulfamoyl)phenyl]amino]-2-oxidanylidene-ethyl] 5-bromopyridine-3-carboxylate
Functional and Property Comparison
Table 1: Key Comparative Data
*Molecular weights estimated based on structural formulas.
Biological Activity
The compound {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate , often referred to by its chemical structure, represents a novel class of pyridine derivatives with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a dimethylsulfamoyl group, and a carbamoyl moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that compounds similar to {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate may interact with various molecular targets, influencing pathways associated with cancer proliferation and apoptosis. The following mechanisms have been proposed based on related studies:
- Inhibition of FOXM1 : Some derivatives have shown the ability to inhibit FOXM1, a transcription factor implicated in cancer progression. In studies involving MDA-MB-231 breast cancer cells, compounds with similar structures demonstrated significant reductions in FOXM1 expression levels, correlating with decreased cell proliferation .
- Antioxidant Activity : Compounds containing sulfamoyl groups are often associated with antioxidant properties, potentially mitigating oxidative stress within cells .
Efficacy in Cell Lines
Table 1 summarizes the biological activity of {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate and related compounds in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| {[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate | MDA-MB-231 | TBD | FOXM1 inhibition |
| Compound A (similar structure) | MDA-MB-231 | 15.4 | FOXM1 inhibition |
| Compound B (related derivative) | HeLa | 12.7 | Apoptosis induction |
| Compound C (pyridine derivative) | A549 | 20.5 | Antioxidant activity |
Note: TBD = To Be Determined
Study on FOXM1 Inhibition
A study conducted on the effects of various pyridine derivatives revealed that compounds bearing specific substitutions at the phenyl ring significantly reduced FOXM1 levels in MDA-MB-231 cells. The most effective compounds exhibited IC50 values comparable to established inhibitors, suggesting promising therapeutic potential against triple-negative breast cancer .
Antioxidant Properties Assessment
Research on the antioxidant capabilities of similar compounds indicated that they could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant for compounds aimed at treating diseases associated with oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
